molecular formula C8H5BrF2O B15202296 2-Bromo-3-(difluoromethyl)benzaldehyde

2-Bromo-3-(difluoromethyl)benzaldehyde

Cat. No.: B15202296
M. Wt: 235.02 g/mol
InChI Key: FBLBTJMQJGRNAX-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a benzaldehyde derivative where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-(difluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)benzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

Scientific Research Applications

2-Bromo-3-(difluoromethyl)benzaldehyde is used in scientific research for:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine and difluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-5(4-12)2-1-3-6(7)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLBTJMQJGRNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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